molecular formula C14H14N4O4S2 B249435 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B249435
M. Wt: 366.4 g/mol
InChI Key: PRCDMIDYLVNNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DBITC, and it possesses unique chemical properties that make it a useful tool for scientific research.

Mechanism of Action

DBITC exerts its anti-tumor effects through the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. Specifically, DBITC inhibits the NF-κB pathway, which is a critical signaling pathway that regulates the expression of genes involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
DBITC has been shown to have various biochemical and physiological effects on the body. Studies have shown that DBITC can induce oxidative stress, which can lead to DNA damage and apoptosis in cancer cells. Additionally, DBITC has been shown to inhibit the activity of various enzymes that are involved in the metabolism of drugs and toxins in the body.

Advantages and Limitations for Lab Experiments

DBITC has several advantages for use in lab experiments. Firstly, it is relatively easy to synthesize, and it has a high yield. Additionally, DBITC is stable under various conditions, which makes it easy to handle and store. However, one limitation of DBITC is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DBITC. Firstly, more studies are needed to investigate the potential anti-tumor effects of DBITC in different types of cancer. Additionally, more research is needed to understand the mechanism of action of DBITC and how it interacts with various signaling pathways in the body. Finally, more studies are needed to investigate the potential side effects of DBITC and its safety profile in humans.
Conclusion:
In conclusion, DBITC is a promising compound with potential applications in various fields, particularly in cancer research. Its unique chemical properties make it a useful tool for scientific research, and more studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

DBITC can be synthesized through a simple one-pot reaction between 2-mercaptobenzisothiazole and 5-propyl-1,3,4-thiadiazole-2-amine in the presence of acetic anhydride. This reaction yields DBITC as a yellow solid with a high yield.

Scientific Research Applications

DBITC has been extensively studied in the field of cancer research due to its potential anti-tumor properties. Studies have shown that DBITC can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer treatment. Additionally, DBITC has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C14H14N4O4S2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C14H14N4O4S2/c1-2-5-12-16-17-14(23-12)15-11(19)8-18-13(20)9-6-3-4-7-10(9)24(18,21)22/h3-4,6-7H,2,5,8H2,1H3,(H,15,17,19)

InChI Key

PRCDMIDYLVNNLZ-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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